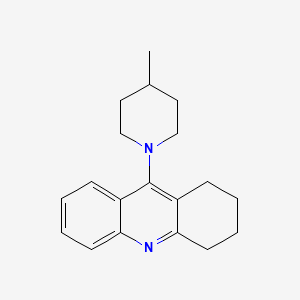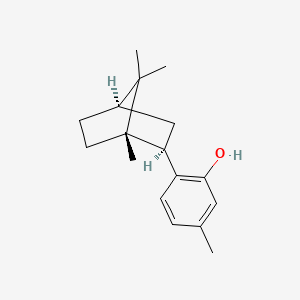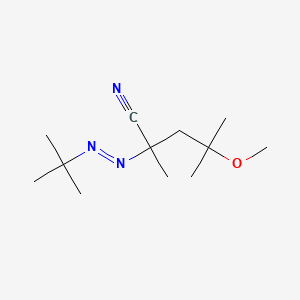
2-((1,1-Dimethylethyl)azo)-4-methoxy-2,4-dimethylvaleronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile typically involves the reaction of tert-butyl diazene with 4-methoxy-2,4-dimethylpentanenitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes purification steps such as distillation and crystallization to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 2,4-di-tert-butylphenol
- 4-tert-butylbenzaldehyde
Uniqueness
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Properties
CAS No. |
55912-17-9 |
|---|---|
Molecular Formula |
C12H23N3O |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-(tert-butyldiazenyl)-4-methoxy-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C12H23N3O/c1-10(2,3)14-15-12(6,9-13)8-11(4,5)16-7/h8H2,1-7H3 |
InChI Key |
XYDCNXPXPVLOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC(C)(CC(C)(C)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


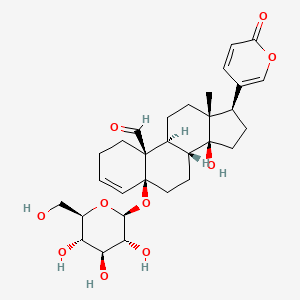
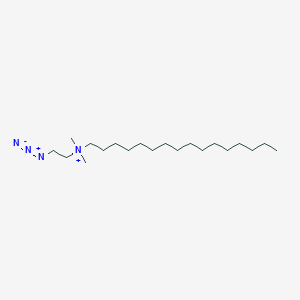

![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
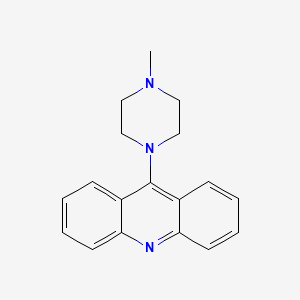
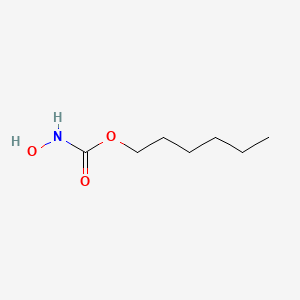
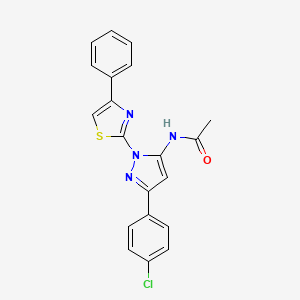
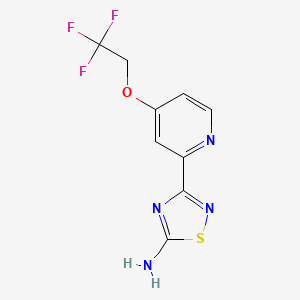

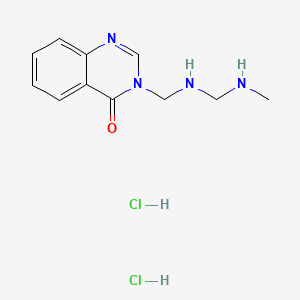
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
